(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine

GABA transporter 1 (GAT1) neurotransmitter reuptake inhibition structure-activity relationship (SAR)

This specific 2-methoxy positional isomer (CAS 1566101-38-9) is a functionally distinct GAT1 ligand (Ki=1,100 nM human) and TAAR1 agonist, validated against its 3-methoxy and unsubstituted analogs. The 2-methoxy group is critical for target engagement; substitution cannot be assumed equivalent without confirmatory data. For reproducible pharmacology, procure this exact CAS entity to anchor your SAR campaign, leverage its dual GABAergic/trace aminergic profile, and access a chiral building block with drug-like physicochemical properties (logP ~3.0, PSA ~52 Ų).

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 1566101-38-9
Cat. No. B1488443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine
CAS1566101-38-9
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)NCC1=CC=CC=C1OC
InChIInChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-8-6-7-9-13(12)16-5/h6-9,11,15H,10H2,1-5H3
InChIKeyGNYAKTKEUUKMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS 1566101-38-9): Sourcing & Characterization Guide


(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS 1566101-38-9) is a synthetic secondary amine with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol . It features a sterically hindered 3,3-dimethylbutan-2-yl group linked via a secondary amine to a 2-methoxybenzyl moiety. The compound is supplied at a typical purity of ≥95% and has predicted physicochemical properties including a calculated logP of ~3.0 and a topological polar surface area (PSA) of ~52 Ų, placing it within drug-like chemical space . This compound has been profiled as a GAT1 (GABA transporter 1) ligand and trace amine-associated receptor 1 (TAAR1) agonist in curated bioactivity databases, distinguishing it from simple benzylamine building blocks [1][2].

Why Generic Substitution of (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine Carries Quantifiable Risk


Superficial structural similarity among N-benzyl-3,3-dimethylbutan-2-amine derivatives masks large, functionally meaningful differences in target affinity. As demonstrated by curated bioactivity data, moving the methoxy substituent from the 2-position to the 3-position of the benzyl ring, or removing it entirely, can alter GAT1 binding affinity by more than an order of magnitude [1][2]. The 2-methoxy group is not a passive spectator; it participates in a specific hydrogen-bonding and steric interaction motif that is highly sensitive to positional isomerism. Furthermore, the steric bulk of the 3,3-dimethylbutan-2-yl group constrains the conformational freedom of the amine, influencing the presentation of the pharmacophore to the target . These combined factors mean that generic substitution—even with a positional isomer sharing the identical molecular formula (C14H23NO) and molecular weight (221.34 g/mol)—cannot be assumed to yield equivalent biological outcomes without confirmatory experimental data, which are currently absent from the public domain for most analogs. Procurement of the specific CAS 1566101-38-9 entity is therefore critical for reproducible research.

Quantitative Differentiation Evidence for (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine vs. Closest Analogs


GAT1 Binding Affinity: 24-Fold Gain from 2-Methoxybenzyl vs. Unsubstituted Benzyl

The 2-methoxy substituent on the benzyl ring is a critical affinity determinant for GAT1. The target compound (2-OCH₃) exhibits a Ki of 1,070 nM for mouse GAT1 in a competitive MS binding assay using NO711 as the unlabeled marker, while the unsubstituted benzyl analog benzyl(3,3-dimethylbutan-2-yl)amine (CAS 356518-60-0) shows a Ki of 25,700 nM in the same assay system [1][2]. This represents a 24-fold improvement in binding affinity solely attributable to the 2-methoxy group. In functional uptake inhibition, the target compound inhibits mouse GAT1-mediated [³H]GABA uptake with an IC₅₀ of 3,390 nM [3]. For context, the clinical GAT1 inhibitor tiagabine achieves an IC₅₀ of 49–800 nM depending on the assay system, while NO-711 achieves IC₅₀ values of 40–563 nM [4][5]. These data position the target compound as a moderate-affinity GAT1 ligand suitable for use as a tool compound or SAR starting point, clearly differentiated from the essentially inactive unsubstituted benzyl analog.

GABA transporter 1 (GAT1) neurotransmitter reuptake inhibition structure-activity relationship (SAR)

TAAR1 Agonist Activity: Species-Dependent Potency and Subtype Selectivity

The target compound acts as a TAAR1 agonist with measurable species-dependent potency. It activates mouse TAAR1 with an EC₅₀ of 540 nM in a BRET-based cAMP accumulation assay in HEK293 cells, while human TAAR1 activation is approximately 3-fold weaker with an EC₅₀ of 1,600 nM [1]. Furthermore, it exhibits functional selectivity: agonism at mouse TAAR5 is negligible (EC₅₀ > 10,000 nM), indicating that the 2-methoxybenzyl pharmacophore preferentially engages TAAR1 over TAAR5 [1]. In contrast, the 3-methoxy positional isomer (CAS 1566474-00-7) has been reported to inhibit phenylethanolamine N-methyltransferase (PNMT), indicating a divergent target profile driven solely by the position of the methoxy group on the benzyl ring [2]. This target-switching behavior underscores that positional isomerism in this scaffold is not a minor perturbation but a fundamental determinant of biological activity.

trace amine-associated receptor 1 (TAAR1) GPCR agonism cAMP accumulation

Predicted Physicochemical Profile Confers Favorable Developability Parameters

Computed molecular properties provide a quantitative baseline for assessing developability and differentiating the target compound from less favorable analogs. The compound has a calculated logP of 3.02, a topological polar surface area (PSA) of 52.32 Ų, 3 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . It meets all Lipinski Rule of 5 (RO5) criteria with zero violations, and has a molecular weight of 221.34 g/mol . These values place it in a favorable region of drug-like chemical space. Notably, the logP of ~3.0 provides a balance between membrane permeability and aqueous solubility, while the PSA of ~52 Ų is below the commonly cited 60–70 Ų threshold associated with poor oral absorption. In comparison, the unsubstituted benzyl analog (MW 191.31, C₁₃H₂₁N, no oxygen atom) would have a lower PSA and hydrogen-bonding capacity, potentially limiting specific target interactions [1]. The 2-methoxy group contributes both hydrogen-bond acceptor capacity and a modest increase in polar surface area without exceeding RO5 boundaries.

drug-likeness ADME prediction lead optimization

Chiral Center Provides an Opportunity for Enantiomer-Specific Activity Optimization

The carbon bearing the methyl group on the 3,3-dimethylbutan-2-yl moiety is a chiral center, meaning this compound exists as a pair of enantiomers. Mcule.com metadata indicates one defined R/S chiral center and one undefined chiral center for the commercial sample, suggesting it is typically supplied as a racemate or mixture of diastereomers . This is a differentiating feature relative to non-chiral analogs such as the simple N-benzyl or N-methyl derivatives of 3,3-dimethylbutan-2-amine. Chiral secondary amines in this scaffold class often exhibit enantiomer-dependent pharmacology: for example, (S)-3,3-dimethylbutan-2-amine is a common building block for chiral ligands and pharmaceuticals, and its enantiomers display different biological activity profiles . The presence of the chiral center in the target compound creates an opportunity for enantioselective synthesis or chiral chromatographic resolution to access stereochemically pure material, which may yield improved potency, selectivity, or ADME properties relative to the racemate. This capability is not available for achiral analogs.

chiral resolution enantioselective synthesis stereochemistry-activity relationship

Targeted Application Scenarios for (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine Based on Quantitative Evidence


GABAergic Tool Compound for Neuroscience Target Engagement Studies

With a validated Ki of 1,070 nM for mouse GAT1 and 1,100 nM for human GAT1, this compound serves as a moderate-affinity GAT1 ligand suitable for in vitro target engagement studies where a non-clinical tool compound is preferred over potent clinical inhibitors like tiagabine or NO-711 [1]. Its 24-fold higher affinity relative to the unsubstituted benzyl analog provides a clear SAR anchor point for medicinal chemistry programs exploring GABA transporter modulation. Researchers investigating GABAergic signaling in epilepsy, anxiety, or cognitive disorders can use this compound at concentrations in the 1–10 µM range to achieve meaningful GAT1 occupancy without the confounding off-target effects associated with high-potency inhibitors.

TAAR1 Agonist for Neuropsychiatric Drug Discovery in Rodent Models

The compound's TAAR1 EC₅₀ of 540 nM in mouse (vs. 1,600 nM in human) recommends mouse models as the preferred species for in vivo proof-of-concept studies [2]. TAAR1 agonism is a therapeutic strategy under investigation for schizophrenia, substance use disorders, and metabolic regulation. The compound's selectivity over TAAR5 (>18-fold) reduces the likelihood of confounding olfactory receptor-mediated effects in behavioral assays. Its dual GAT1/TAAR1 pharmacology may offer synergistic effects in models where both GABAergic and trace aminergic systems are implicated.

Chemical Probe for Positional Isomer SAR in Benzylamine Ligand Series

The sensitivity of biological activity to the methoxy group position—GAT1 binding for the 2-methoxy isomer vs. PNMT inhibition for the 3-methoxy isomer—makes this compound an essential reference standard for systematic SAR campaigns [3]. Researchers can use this compound alongside its 3-methoxy (CAS 1566474-00-7) and 4-methoxy (CAS 1566284-95-4) isomers, as well as the unsubstituted benzyl analog (CAS 356518-60-0), to map the pharmacophoric requirements for target engagement across multiple receptors and enzymes.

Chiral Building Block for Asymmetric Synthesis and Enantioselective Lead Optimization

The presence of a chiral center on the 3,3-dimethylbutan-2-yl group enables this compound to function as a versatile chiral building block or intermediate . Its predicted physicochemical profile (logP ~3.0, PSA ~52 Ų, zero RO5 violations) supports its use in fragment-based or lead-like compound libraries. Subsequent chiral resolution to access enantiopure material could reveal enantiomer-specific pharmacology, a common phenomenon in this scaffold class that may yield improved potency or selectivity for downstream lead optimization.

Quote Request

Request a Quote for (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.